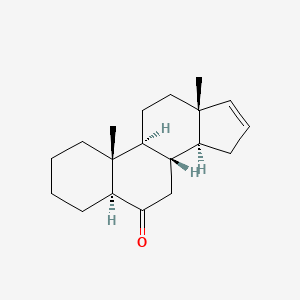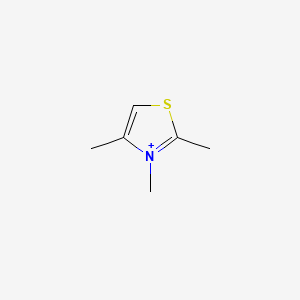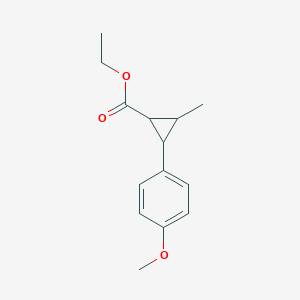![molecular formula C8H6CrO5S B14690705 Chromium, pentacarbonyl[1-(methylthio)ethylidene]- CAS No. 35797-92-3](/img/structure/B14690705.png)
Chromium, pentacarbonyl[1-(methylthio)ethylidene]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chromium, pentacarbonyl[1-(methylthio)ethylidene]- is an organometallic compound with the formula C8H6CrO5S. It is a complex of chromium with five carbonyl (CO) ligands and a 1-(methylthio)ethylidene ligand. This compound is of interest due to its unique structural and chemical properties, which make it useful in various scientific and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of chromium, pentacarbonyl[1-(methylthio)ethylidene]- typically involves the reaction of chromium hexacarbonyl (Cr(CO)6) with a suitable methylthio-containing reagent under controlled conditions. One common method involves the use of 1-(methylthio)ethylidene chloride in the presence of a base to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Chromium, pentacarbonyl[1-(methylthio)ethylidene]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: Reduction reactions can lead to the formation of lower oxidation state species.
Substitution: The carbonyl ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as hydrogen gas, sodium borohydride, and lithium aluminum hydride are often used.
Substitution: Ligand substitution reactions can be carried out using various nucleophiles, such as phosphines, amines, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chromium(VI) species, while reduction can produce chromium(II) complexes. Substitution reactions can result in a variety of organometallic complexes with different ligands .
Aplicaciones Científicas De Investigación
Chromium, pentacarbonyl[1-(methylthio)ethylidene]- has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other organometallic compounds and as a catalyst in various chemical reactions.
Biology: The compound’s unique properties make it useful in studying biological processes involving metal complexes.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of metal-based drugs.
Industry: It is employed in industrial processes such as catalysis, materials science, and nanotechnology
Mecanismo De Acción
The mechanism by which chromium, pentacarbonyl[1-(methylthio)ethylidene]- exerts its effects involves the interaction of its ligands with molecular targets. The carbonyl ligands can engage in π-backbonding with the chromium center, stabilizing the complex. The 1-(methylthio)ethylidene ligand can participate in various chemical interactions, influencing the compound’s reactivity and stability .
Comparación Con Compuestos Similares
Similar Compounds
Chromium, pentacarbonyl(1-methoxyethylidene): Similar in structure but with a methoxy group instead of a methylthio group.
Pentacarbonyl(trimethylamine)chromium: Contains a trimethylamine ligand instead of a 1-(methylthio)ethylidene ligand.
Uniqueness
Chromium, pentacarbonyl[1-(methylthio)ethylidene]- is unique due to the presence of the 1-(methylthio)ethylidene ligand, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry .
Propiedades
Número CAS |
35797-92-3 |
|---|---|
Fórmula molecular |
C8H6CrO5S |
Peso molecular |
266.19 g/mol |
Nombre IUPAC |
carbon monoxide;1-methylsulfanylethylidenechromium |
InChI |
InChI=1S/C3H6S.5CO.Cr/c1-3-4-2;5*1-2;/h1-2H3;;;;;; |
Clave InChI |
GLLBZSMJNVGPSM-UHFFFAOYSA-N |
SMILES canónico |
CC(=[Cr])SC.[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


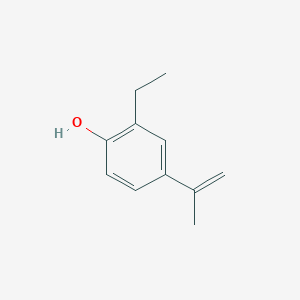
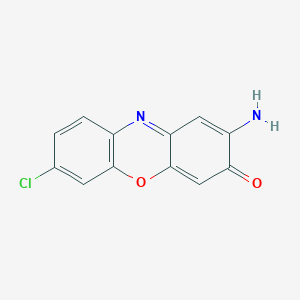
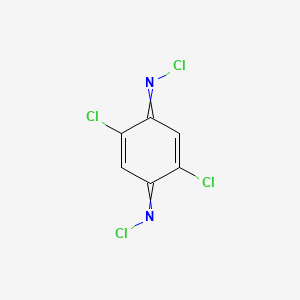
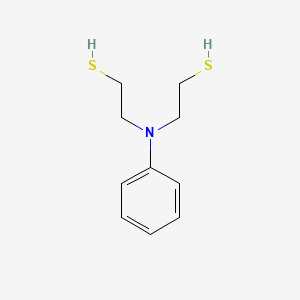
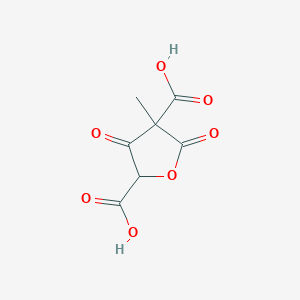
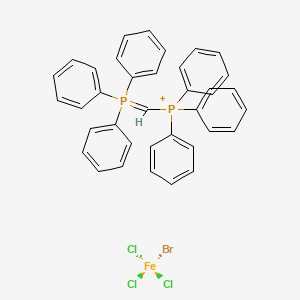
![5-[(2,5-Dichlorophenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14690680.png)
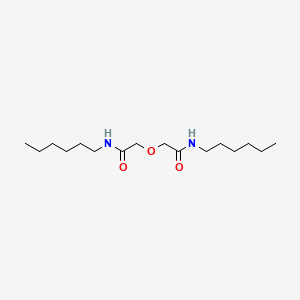
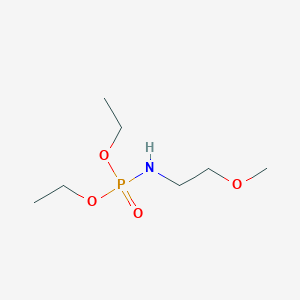
![3-Oxo-4-[2-(quinolin-8-yl)hydrazinylidene]-3,4-dihydronaphthalene-2,7-disulfonic acid](/img/structure/B14690698.png)
